molecular formula C19H14BrNO3 B214700 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

カタログ番号 B214700
分子量: 384.2 g/mol
InChIキー: AQIGVTQACUFDQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one, also known as BRD-7929, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

作用機序

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and other transcriptional regulators. This leads to the inhibition of BRD4-mediated transcriptional activation and the downregulation of genes that are critical for the growth and survival of cancer cells. 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. Moreover, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been found to improve cardiac function in a mouse model of heart failure by reducing fibrosis and inflammation.

実験室実験の利点と制限

One of the advantages of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is its selectivity for BRD4, which reduces the potential for off-target effects. Moreover, its potency and efficacy have been demonstrated in various preclinical models. However, the limitations of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one include its poor solubility and bioavailability, which may affect its pharmacokinetic properties and limit its clinical application.

将来の方向性

Future research on 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one should focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its clinical potential. Moreover, the development of more potent and selective BRD4 inhibitors could provide alternative therapeutic options for diseases that are associated with dysregulated gene expression. Finally, the identification of biomarkers that can predict the response to 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one could facilitate patient selection and improve treatment outcomes.
Conclusion
In conclusion, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a promising chemical compound that has potential applications in drug discovery and development. Its selective inhibition of BRD4 provides a novel approach for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Further research is needed to optimize its pharmacokinetic properties and explore its therapeutic potential.

合成法

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the reaction of 3-bromoaniline with ethyl oxalyl chloride, followed by the reaction with propargyl alcohol and finally the reaction with sodium hydride. The final product is obtained through recrystallization. The synthesis method for 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been optimized to achieve high yields and purity.

科学的研究の応用

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been identified as a potential drug candidate due to its ability to selectively inhibit the activity of a specific protein, known as bromodomain-containing protein 4 (BRD4). BRD4 plays a critical role in the regulation of gene expression and has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. By inhibiting the activity of BRD4, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has the potential to modulate gene expression and provide therapeutic benefits for these diseases.

特性

製品名

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

分子式

C19H14BrNO3

分子量

384.2 g/mol

IUPAC名

3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C19H14BrNO3/c1-2-10-21-16-9-4-3-8-15(16)19(24,18(21)23)12-17(22)13-6-5-7-14(20)11-13/h1,3-9,11,24H,10,12H2

InChIキー

AQIGVTQACUFDQO-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O

正規SMILES

C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。